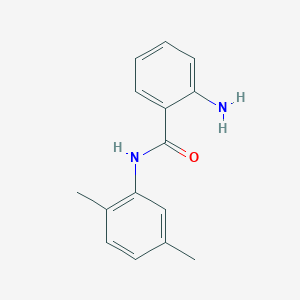

2-Amino-n-(2,5-dimethylphenyl)benzamide

Overview

Description

Synthesis Analysis

The synthesis of 2-Amino-n-(2,5-dimethylphenyl)benzamide derivatives involves a highly efficient green synthesis approach. This method utilizes a three-component reaction involving isatoic anhydride, primary amines, and 2-bromoacethophenone derivatives, yielding N-alkyl 2-[(2-oxo-2-aryl ethyl)amino] benzamide derivatives with high efficiency (Sabbaghan & Hossaini, 2012). This synthesis route emphasizes simplicity in reaction workup and ease of product separation.

Molecular Structure Analysis

Structural studies have been conducted on analogous compounds, revealing insights into their conformation and molecular interactions. For example, structural analysis of Tinuvin P analogs and related benzotriazoles provides a comprehensive understanding of their conformation through NMR and X-ray diffraction analyses. Such studies lay the groundwork for understanding the molecular structure of 2-Amino-n-(2,5-dimethylphenyl)benzamide derivatives (Claramunt et al., 2007).

Chemical Reactions and Properties

The reactivity of 2-Amino-n-(2,5-dimethylphenyl)benzamide derivatives encompasses a range of chemical reactions, enabling the synthesis of complex molecules with enhanced biological activities. For instance, the interaction with chlorosulfonic acid yields sterically hindered isomeric forms of benzamidine ligands, showcasing the compound’s versatility in chemical synthesis (Rublova et al., 2017).

Physical Properties Analysis

The physical properties of 2-Amino-n-(2,5-dimethylphenyl)benzamide derivatives, such as solubility, melting point, and crystal structure, are crucial for their application in drug formulation and development. Detailed crystal structure analyses contribute to a better understanding of these properties, guiding the optimization of pharmacokinetic profiles (Gowda et al., 2008).

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and interaction with biological targets, are central to the development of 2-Amino-n-(2,5-dimethylphenyl)benzamide derivatives as therapeutic agents. Investigations into their metabolic pathways, disposition, and pharmacokinetics provide valuable insights into their mechanism of action and potential therapeutic applications (Potts, Gabriel, & Parli, 1989).

Scientific Research Applications

Antituberculosis Activity

Organotin complexes, including those with ligands such as 2-[(2,6-dimethylphenyl)amino]benzoic acid, have demonstrated significant antituberculosis activity. These complexes have shown promising results against Mycobacterium tuberculosis H37Rv, with triorganotin(IV) complexes outperforming diorganotin(IV) complexes in terms of antituberculosis efficacy. The structural diversity of the organotin moiety and the nature of the ligand environment are key factors influencing their antituberculosis activity. Generally, an MIC ≤ 1 μg ml−1 in new compound classes is considered a good lead for further investigation (Iqbal, Ali, & Shahzadi, 2015).

Pharmacological Properties and Clinical Use

Metoclopramide, a compound related to the 2-amino-n-(2,5-dimethylphenyl)benzamide structure, is used in treating various gastrointestinal disorders, facilitating diagnostic procedures, and managing nausea and vomiting of different etiologies. Its pharmacodynamic properties include improved gastrointestinal tract motility and antagonism of vomiting induced by a variety of agents. Metoclopramide's efficacy in enhancing the absorption of other drugs, due to its effect on gastric emptying, has also been documented. However, its use requires careful consideration of potential extrapyramidal side effects (Pinder, Brogden, Sawyer, Speight, & Avery, 2012).

Synthetic Opioids and Analgesics

The chemistry and pharmacology of non-fentanil novel synthetic opioid receptor agonists, including N-substituted benzamides, highlight their potential as substances of abuse and their significant impact on drug markets. Compounds like U-47700 have been reported for their euphoric effects and associated health risks, including fatalities. The adaptation of chemical structures from patented compounds to evade legal restrictions points to the continuous evolution and emergence of these substances on illicit drug markets. International early warning systems and pre-emptive research are crucial for early detection and assessment of the risks posed by these substances to public health (Sharma, Hales, Rao, NicDaéid, & McKenzie, 2018).

Mechanism of Action

Mode of Action

Like other benzamides, it may interact with its targets through hydrogen bonding and hydrophobic interactions .

Pharmacokinetics

Its metabolism and excretion patterns remain to be determined .

Result of Action

Given the lack of information on its targets and mode of action, it is difficult to predict its specific effects .

Action Environment

The action of 2-Amino-n-(2,5-dimethylphenyl)benzamide may be influenced by various environmental factors such as pH, temperature, and the presence of other molecules. These factors could affect the compound’s stability, efficacy, and the nature of its interactions with its targets .

properties

IUPAC Name |

2-amino-N-(2,5-dimethylphenyl)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N2O/c1-10-7-8-11(2)14(9-10)17-15(18)12-5-3-4-6-13(12)16/h3-9H,16H2,1-2H3,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PFVFIDOVWVGKFZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)NC(=O)C2=CC=CC=C2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Amino-n-(2,5-dimethylphenyl)benzamide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

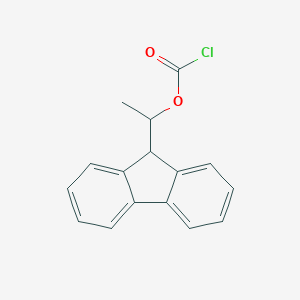

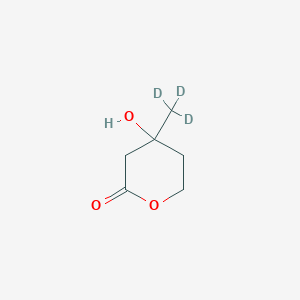

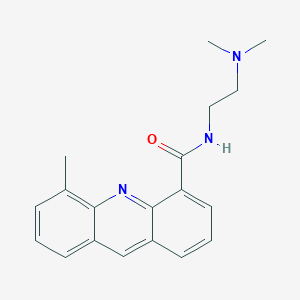

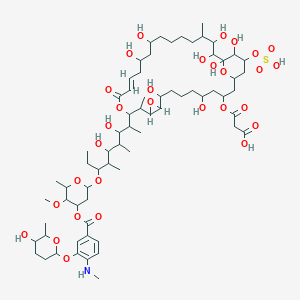

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-[(4-methoxyphenoxy)methyl]-4-phenyl-4H-1,2,4-triazole-3-thiol](/img/structure/B26766.png)

![6-(2-Chloro-ethyl)-4-methoxy-benzo[1,3]dioxole](/img/structure/B26779.png)